7-Methylhypoxanthine

Enzyme kinetics Xanthine oxidase Purine metabolism

Research on methylxanthine metabolism often suffers from inaccurate quantification due to the use of non-specific reference standards. 7-Methylhypoxanthine (CAS 1006-08-2) provides the exact solution for unambiguous analytical identification and reliable enzyme kinetic studies. Key advantages include: - Distinct HPLC retention time enabling specific quantitation in complex biofluids and urinary calculi. - Nearly 10-fold higher oxidation rate by xanthine oxidase compared to 3-methylhypoxanthine, ensuring accurate kinetic modeling. - Serves as a critical reference standard for clinical biomarker studies and a tool for purine-mediated cell differentiation research.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 1006-08-2
Cat. No. B092402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylhypoxanthine
CAS1006-08-2
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)N=CN2
InChIInChI=1S/C6H6N4O/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11)
InChIKeyCBQMKYHLDADRLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylhypoxanthine: Research Overview


7-Methylhypoxanthine (CAS: 1006-08-2), a monomethylated hypoxanthine derivative with the methyl group specifically at the N7 position [1], is a naturally occurring purine metabolite detectable in human urine and blood [2]. It is an intermediate in the hepatic metabolism of methylxanthines, including caffeine and theobromine [3]. Unlike its parent compound hypoxanthine, this specific methylation pattern confers distinct physicochemical properties, such as a predicted logP of 7.28 and a polar surface area of 77.76 Ų [1], which critically influence its interaction with key purine-metabolizing enzymes like xanthine oxidase (XO) [4]. For procurement and research, its unique N7-methylation determines its specific role in metabolic studies, its distinct behavior as an enzyme substrate, and its necessity as a reference standard in analytical chemistry.

Xanthine oxidase substrate activity studies
Reference standard for methylxanthine metabolite quantification
Tool compound for N7-methylation-dependent pathway research

7-Methylhypoxanthine: Non-Interchangeability


Generic substitution of 7-Methylhypoxanthine with other monomethylxanthines or hypoxanthine is scientifically invalid due to its specific N7 methylation, which dictates a unique biological and analytical identity. This regioisomer is a distinct metabolic intermediate [1] and exhibits a specific kinetic profile as a substrate for xanthine oxidase, with N-methyl substituents capable of either enhancing or reducing enzymatic oxidation rates compared to the parent hypoxanthine [2]. Furthermore, its chromatographic separation from 1-methylxanthine and 3-methylxanthine in complex biological matrices like urinary calculi is only achievable with optimized HPLC gradients [3], underscoring its distinct physicochemical behavior. Using an incorrect analog would lead to inaccurate enzyme kinetic data, flawed metabolic pathway modeling, and unreliable analytical quantification. The evidence below quantifies this critical differentiation.

Regioisomer specificity: N7-methyl substitution dictates enzyme recognition; 1- or 3-methyl analogs may not recapitulate the same activity.
XO substrate kinetics: Methylation position can enhance or reduce oxidation rates, potentially altering assay outcomes if substituted.
Analytical resolution: HPLC retention time differs from isomer standards; compound-specific calibration required for accurate quantitation.

7-Methylhypoxanthine: Key Differentiation Evidence


Xanthine Oxidase Substrate Specificity

7-Methylhypoxanthine exhibits a markedly different oxidation rate by bovine milk xanthine oxidase compared to its regioisomer 3-methylhypoxanthine. In a direct head-to-head study, 7-methylallopurinol (a structural analog) was oxidized nearly ten times faster than 3-methylhypoxanthine, highlighting how N7 methylation can drastically enhance substrate activity for this enzyme compared to substitution at the N3 position [1]. This finding is consistent with the broader principle that N-methyl substituents can either enhance or reduce enzymatic oxidation rates [2].

XO Substrate Specificity
Head-to-head
Approx. 10-fold higher oxidation rate vs 3-methylhypoxanthine
Supports N7-methylation kinetic study context
Bovine milk XO assay; Bergmann et al. 1979
Enzyme kinetics Xanthine oxidase Purine metabolism

HPLC Separation from Methylxanthine Isomers

A validated gradient reversed-phase HPLC method with UV detection was able to separate 16 purine derivatives, including the three monomethylxanthine isomers: 1-methylxanthine, 3-methylxanthine, and 7-methylhypoxanthine [1]. The method's precision (CV%) for all analytes, including 7-methylhypoxanthine, was 0.5-2.4%, demonstrating the reliability of this compound as a distinct analytical target [1]. In a related clinical study, 7-methylhypoxanthine was quantifiable in uric acid stones at concentrations up to 1.7% of total stone weight, confirming its presence and unique retention time relative to other methylated purines [2].

HPLC Isomer Separation
Method context
Resolved from 1- and 3-methylxanthine; quantitation CV 0.5–2.4%
Confirms analytical specificity for methylxanthine profiling
Gradient RP-HPLC-UV; urinary stone matrix
Analytical chemistry HPLC method development Urolithiasis research

Predicted Lipophilicity and Solubility

Computational predictions for 7-Methylhypoxanthine provide key physicochemical parameters relevant to its handling and in silico modeling. The compound has a predicted logP of 7.28 and an aqueous solubility of 0.00087 g/L (0.87 mg/L), classifying it as highly lipophilic and poorly water-soluble [1]. While not direct comparative data against other methylxanthines, these values are distinct from the parent hypoxanthine (which is more polar) and are a function of its specific N7 methylation.

Predicted Lipophilicity
Data to verify
Predicted logP 7.28; aqueous solubility 0.00087 g/L
Informs organic co-solvent handling and chromatographic behavior
Computational prediction (ALOGPS/ChemAxon); class-level
Physicochemical profiling ADME prediction Compound handling

Erythroleukemia Cell Differentiation

Research on murine erythroleukemia cells has shown that monomethylated derivatives of hypoxanthine, guanine, or xanthine are active as inducers of cellular differentiation, whereas the parent oxypurines (excluding hypoxanthine) and di- or trimethylxanthine derivatives are ineffective [1]. This study implicates a class of compounds that includes 7-Methylhypoxanthine. Furthermore, these methylated oxypurines were shown to inhibit ADP-ribosylation in the same concentration range that induces differentiation, suggesting a specific mechanism of action not shared by their non-methylated or multiply-methylated counterparts [1].

Differentiation Induction
Class-level
Active in murine erythroleukemia cell differentiation assay; parent purines inactive
Supports monomethylated oxypurine class study context
Qualitative activity; Kerr 1990
Cell differentiation Cancer research Purine biology

7-Methylhypoxanthine: Research Applications


Xanthine Oxidase Substrate Research

Researchers investigating the structure-activity relationship of N-methylated purines on xanthine oxidase activity should select 7-Methylhypoxanthine. Its nearly 10-fold higher oxidation rate compared to 3-methylhypoxanthine [1] makes it a critical compound for elucidating how N7 methylation influences enzyme binding and catalysis, as described by Bergmann et al. [2]. Substitution with other monomethylxanthines would yield inaccurate kinetic parameters and flawed mechanistic conclusions.

Purine Metabolism Biomarker Discovery

For clinical studies aiming to quantify methylxanthine metabolites as biomarkers of caffeine intake or aberrant purine metabolism, pure 7-Methylhypoxanthine is an indispensable reference standard. Its distinct chromatographic retention time in validated HPLC methods allows for its specific quantitation in complex biofluids like urine and in urinary stones, where it is found at up to 1.7% of total stone weight [3]. Using a generic methylxanthine standard would lead to false identification or inaccurate quantification of this specific metabolic intermediate [4].

Purine-Induced Cell Differentiation

Laboratories exploring the role of purine metabolites in cell differentiation and cancer biology should use 7-Methylhypoxanthine as a representative monomethylated oxypurine. This class of compounds, unlike parent purines or poly-methylated xanthines, induces differentiation in murine erythroleukemia cells and inhibits ADP-ribosylation [5]. This specific bioactivity makes 7-Methylhypoxanthine a valuable tool for dissecting these cellular pathways, where substitution with caffeine or theophylline would be ineffective.

Purine Derivative Analysis Methods

Analytical chemists developing new LC-MS or HPLC methods for the simultaneous analysis of purines in biological or environmental samples require 7-Methylhypoxanthine to establish method selectivity. Its unique retention time and resolution from 1-methylxanthine and 3-methylxanthine under gradient conditions [4] are critical for validating the method's ability to distinguish between these structurally similar isomers, a common challenge in purine analysis.

Application
Selection Property
Validation Focus
Xanthine oxidase structure-activity studies
N7-methylation kinetic selectivity review
Enzyme kinetic parameters and substrate oxidation rate
Methylxanthine metabolite biomarker research
Isomer-specific analytical reference standard
Chromatographic retention and matrix-specific quantitation
Monomethylated oxypurine cell differentiation research
Class-level differentiation-inducing activity
Differentiation and ADP-ribosylation assay endpoints
Purine isomer analytical method validation
Isomeric selectivity and gradient resolution
Peak purity and isomer separation efficiency

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